1-(Cyclohexylamino)-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-(Cyclohexylamino)-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound belonging to the class of pyrido[1,2-a]benzimidazoles.
Preparation Methods
The synthesis of 1-(Cyclohexylamino)-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents. The reaction conditions and reagents used can vary, but common methods include:
Condensation Reactions: Involving 1,2-benzenediamine and aldehydes under acidic or basic conditions.
Cyclization Reactions: Using cyclohexanones and 2-aminopyridines with iodine as a mediator and air oxygen as an oxidant.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using scalable processes and cost-effective reagents.
Chemical Reactions Analysis
1-(Cyclohexylamino)-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like iodine or air oxygen.
Reduction: Typically involving hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: Reactions with nucleophiles or electrophiles under appropriate conditions.
Common reagents include iodine, hydrogen gas, and various nucleophiles or electrophiles. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its structural similarity to biologically active molecules.
Biological Studies: Investigating its antimicrobial, antiviral, and anticancer properties.
Material Science: Exploring its use in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 1-(Cyclohexylamino)-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile exerts its effects involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Similar compounds include other pyrido[1,2-a]benzimidazoles such as:
Properties
Molecular Formula |
C24H30N4 |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
1-(cyclohexylamino)-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C24H30N4/c1-3-4-6-13-19-17(2)20(16-25)24-27-21-14-9-10-15-22(21)28(24)23(19)26-18-11-7-5-8-12-18/h9-10,14-15,18,26H,3-8,11-13H2,1-2H3 |
InChI Key |
IPJCYLHXJVDDJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4CCCCC4 |
Origin of Product |
United States |
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